molecular formula C9H9BrO2 B1272446 2-(2-Bromoethoxy)benzaldehyde CAS No. 60633-78-5

2-(2-Bromoethoxy)benzaldehyde

Cat. No. B1272446
CAS RN: 60633-78-5
M. Wt: 229.07 g/mol
InChI Key: WFWZIRRKFGVIOS-UHFFFAOYSA-N
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Description

“2-(2-Bromoethoxy)benzaldehyde” is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is a solid substance stored under nitrogen at 4°C . The compound has a boiling point of 184°C at 12 mmHg and a melting point of 59-62°C .


Synthesis Analysis

The synthesis of “2-(2-Bromoethoxy)benzaldehyde” involves the use of potassium tert-butoxide in dimethyl sulfoxide at 20°C . The reaction conditions vary, with some processes taking 1 hour and others taking 0.25 hours . The yield from these reactions ranges from 38% to 67% .


Molecular Structure Analysis

The InChI code for “2-(2-Bromoethoxy)benzaldehyde” is 1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(2-Bromoethoxy)benzaldehyde” is a solid substance with a molecular weight of 229.07 . It has a boiling point of 184°C at 12 mmHg and a melting point of 59-62°C . The compound is stored under nitrogen at 4°C .

Scientific Research Applications

Organic Synthesis

2-(2-Bromoethoxy)benzaldehyde is an organic compound that can be used in various organic synthesis processes . Its bromoethoxy group makes it a good candidate for reactions involving nucleophilic substitution, and the aldehyde group can participate in a variety of reactions, such as condensation reactions .

Material Science

In material science, 2-(2-Bromoethoxy)benzaldehyde could potentially be used in the synthesis of new materials. Its functional groups could allow it to form polymers or other complex structures .

Chemical Synthesis

This compound could be used in the synthesis of other chemicals. For example, it could be used as a starting material in the synthesis of pharmaceuticals or other biologically active compounds .

Chromatography

In chromatography, 2-(2-Bromoethoxy)benzaldehyde could potentially be used as a derivatization agent. This would allow it to react with certain types of compounds to form derivatives that are more easily detected or separated .

Analytical Chemistry

2-(2-Bromoethoxy)benzaldehyde could potentially be used in analytical chemistry as a reagent. Its specific reactivity could make it useful for detecting or quantifying certain types of compounds .

Biochemistry

In biochemistry, this compound could potentially be used in the study of biological systems. For example, it could be used to synthesize probes or other molecules that can interact with biological systems in a specific way .

Safety and Hazards

The safety information for “2-(2-Bromoethoxy)benzaldehyde” indicates that it is a substance with certain hazards. The compound has a signal word of “Warning” and comes with precautionary statements . The specific hazard statements are not provided in the search results .

Relevant Papers

The search results include references to several peer-reviewed papers related to "2-(2-Bromoethoxy)benzaldehyde" . These papers discuss topics such as the compound’s synthesis, its use in reactions, and its physical and chemical properties .

Mechanism of Action

Target of Action

This compound is a synthetic intermediate, often used in the preparation of other complex organic molecules . Therefore, its specific targets can vary depending on the final compound it is used to synthesize.

Mode of Action

As an intermediate, the mode of action of 2-(2-Bromoethoxy)benzaldehyde is primarily through its chemical reactivity. It contains a benzaldehyde group, which is often involved in condensation reactions, and a bromoethoxy group, which can participate in nucleophilic substitution reactions . The specific interactions with its targets would depend on the context of the chemical reaction it is involved in.

properties

IUPAC Name

2-(2-bromoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZIRRKFGVIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377129
Record name 2-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)benzaldehyde

CAS RN

60633-78-5
Record name 2-(2-bromoethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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